N1,N1-DIMETHYL-1-(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)ETHANE-1,2-DIAMINE
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Overview
Description
N1,N1-DIMETHYL-1-(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)ETHANE-1,2-DIAMINE is an organic compound with the molecular formula C13H21N3.
Preparation Methods
The synthesis of N1,N1-DIMETHYL-1-(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)ETHANE-1,2-DIAMINE typically involves the reaction of 1-methylindoline with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
N1,N1-DIMETHYL-1-(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.
Scientific Research Applications
N1,N1-DIMETHYL-1-(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)ETHANE-1,2-DIAMINE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of small molecules on cellular processes.
Industry: In industrial research, this compound is used in the development of new materials and in the study of their properties.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-1-(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
N1,N1-DIMETHYL-1-(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)ETHANE-1,2-DIAMINE can be compared with other similar compounds, such as:
N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound has a similar structure but contains a pyridine ring instead of an indoline ring.
N1,N1-bis(2-pyridylmethyl)-1,2-ethanediamine: This compound contains two pyridylmethyl groups instead of the indoline ring.
This compound: This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-1-(1-methyl-2,3-dihydroindol-5-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15(2)13(9-14)10-4-5-12-11(8-10)6-7-16(12)3/h4-5,8,13H,6-7,9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUGZIMGUVELSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CN)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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